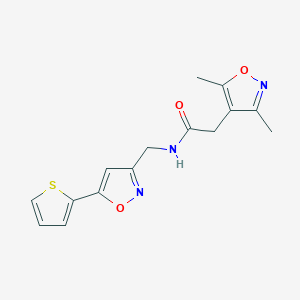

![molecular formula C8H8N4O B2359360 Imidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 119448-27-0](/img/structure/B2359360.png)

Imidazo[1,2-a]pyridine-2-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

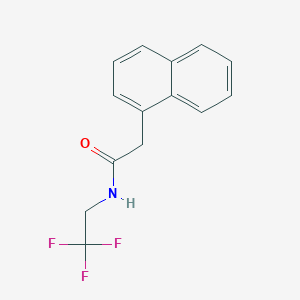

Imidazo[1,2-a]pyridine-2-carbohydrazide is a chemical compound with the CAS Number: 119448-27-0. It has a molecular weight of 176.18 and its IUPAC name is imidazo[1,2-a]pyridine-2-carbohydrazide .

Synthesis Analysis

Two series of novel imidazo[1,2-a]pyridine-2-carbohydrazide derivatives have been designed and synthesized for cytotoxic activity evaluation. The target compounds were designed in two series: aryl hydrazone derivatives that were devoid of triazole moiety and aryl triazole bearing group .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridine-2-carbohydrazide is characterized by various spectral techniques such as FTIR, 1H NMR, 13C NMR, and mass spectral and elemental analysis studies .Chemical Reactions Analysis

The synthesis of the Imidazo[1,2-a]pyridine-2-carbohydrazide scaffold has been achieved through different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridine-2-carbohydrazide is a solid substance that is stored at ambient temperature .Wissenschaftliche Forschungsanwendungen

- These compounds exhibit significant activity against MDR-TB and XDR-TB. Researchers have critically reviewed their development based on structure-activity relationships, mode of action, and scaffold hopping strategies .

- Through scaffold hopping, imidazo[1,2-a]pyridine serves as a core backbone for covalent inhibitors. Novel KRAS G12C inhibitors have been synthesized using this scaffold, facilitating the Groebke-Blackburn-Bienaymè reaction (GBB reaction) .

- Imidazo[1,2-a]pyrazine, a related scaffold, acts as a versatile core in organic synthesis and drug development. Its reactivity and multifarious biological activity make it an attractive choice for medicinal chemistry research .

Antituberculosis Agents

Covalent Inhibitors

Organic Synthesis and Drug Development

Varied Biological Activity

Antiproliferative Activity in Breast Cancer

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives have been found to exhibit cytotoxic activity against various human cancer cells . The most potent compound, 7d, was found to interact with PDGFRA (Platelet-derived growth factor receptor A), a cell surface tyrosine kinase receptor involved in cellular proliferation, differentiation, and survival .

Mode of Action

The compound 7d interacts with key residues Lys627 and Asp836 of PDGFRA . This interaction likely inhibits the kinase activity of PDGFRA, disrupting its signaling pathway and leading to an anti-proliferative effect on cancer cells .

Biochemical Pathways

The inhibition of PDGFRA disrupts its downstream signaling pathways, which are crucial for cell proliferation and survival . This disruption leads to an increase in the number of cells in the G0/G1 phase of the cell cycle and induces apoptosis .

Pharmacokinetics

The compound 7d exhibited cytotoxic potential with ic50 values of 226 µM and 134 µM against MCF-7 and HT-29 cells, respectively . , suggesting a favorable therapeutic window.

Result of Action

The result of the action of Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives is the induction of apoptosis in cancer cells . Specifically, compound 7d increased the number of MCF-7 cells in the G0/G1 phase and induced apoptosis in these cells .

Safety and Hazards

Eigenschaften

IUPAC Name |

imidazo[1,2-a]pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-11-8(13)6-5-12-4-2-1-3-7(12)10-6/h1-5H,9H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZQESDITRQWDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What are the primary biological activities of Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives explored in the research?

A1: The research primarily investigates the antifungal [] and corrosion inhibition properties [, ] of Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives.

Q2: How does the structure of Imidazo[1,2-a]pyridine-2-carbohydrazide lend itself to modifications for improving its activity?

A2: The structure of Imidazo[1,2-a]pyridine-2-carbohydrazide allows for various modifications at different positions. Researchers have synthesized derivatives by introducing substituents on the hydrazinecarbothioamide group, incorporating thiazolidinone rings, and adding phenyl-oxadiazole moieties. [] These modifications aim to enhance the antifungal activity by potentially influencing target binding and other pharmacophoric properties. Similarly, modifications involving the introduction of bromine and methoxyphenyl groups are explored for corrosion inhibition applications. [, ]

Q3: Can you elaborate on the antifungal activity observed in some Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives?

A3: Certain derivatives, particularly hydrazinecarbothioamide derivatives like 4h and 4f, demonstrated notable activity against Microsporum canis. [] While the exact mechanism of action is not fully elucidated in the research, the variations in activity observed with different substituents suggest the importance of specific structural features for interacting with fungal targets.

Q4: What computational chemistry approaches have been applied to study Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives?

A4: Researchers have utilized computational methods, including molecular docking studies, to investigate the potential binding modes and interactions of Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives with biological targets like Tyrosinase. [] These computational insights help in understanding structure-activity relationships and guiding the design of new derivatives with improved activity.

Q5: Beyond antifungal and corrosion inhibition, are there other potential applications being explored for Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives?

A5: Yes, research indicates potential applications of Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives in the development of chemical sensors. For instance, a mixture of benzaldehyde and Imidazo[1,2-a]pyridine has shown promise as a colorimetric and fluorescent sensor for detecting fluoride ions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

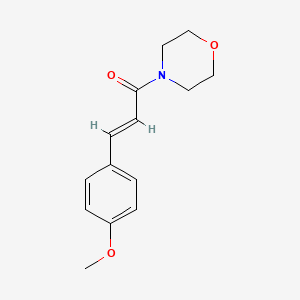

![3-[2-(3,5-Dichlorophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B2359279.png)

![7-Chloro-1-(3-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2359284.png)

![N-(3-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2359285.png)

![N,1-bis(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2359287.png)

![N-(4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B2359289.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2359290.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2359296.png)

![7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2359297.png)